molecular formula C18H16ClN3OS3 B12026535 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 573943-43-8

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B12026535
CAS No.: 573943-43-8
M. Wt: 422.0 g/mol
InChI Key: KSPVEFIIXZHIFM-UHFFFAOYSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and an acetamide moiety at position 2. This compound belongs to a class of thiadiazole derivatives widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . Its synthesis typically involves nucleophilic substitution reactions between thiol-containing thiadiazoles and halogenated acetamides, as seen in analogous compounds .

Properties

CAS No.

573943-43-8

Molecular Formula

C18H16ClN3OS3

Molecular Weight

422.0 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C18H16ClN3OS3/c1-12-7-8-14(9-15(12)19)20-16(23)11-25-18-22-21-17(26-18)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KSPVEFIIXZHIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole core is synthesized via cyclization of benzyl thiohydrazide with carbon disulfide. Benzyl thiohydrazide is prepared by reacting benzyl mercaptan with hydrazine hydrate in ethanol. Subsequent treatment with carbon disulfide in alkaline conditions (e.g., KOH) yields 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol.

Reaction Conditions

  • Benzyl mercaptan : 1.0 equiv.

  • Hydrazine hydrate : 1.2 equiv., ethanol, reflux (78°C), 4 hours.

  • Carbon disulfide : 1.5 equiv., 10% KOH, 0–5°C, 12 hours.

Yield : 68–75%.

Preparation of 2-Chloro-N-(3-Chloro-4-Methylphenyl)Acetamide

Acylation of 3-Chloro-4-Methylaniline

Chloroacetyl chloride reacts with 3-chloro-4-methylaniline in anhydrous dichloromethane (DCM) under basic conditions (triethylamine).

Procedure

  • 3-Chloro-4-methylaniline : 1.0 equiv., DCM, 0°C.

  • Chloroacetyl chloride : 1.1 equiv., dropwise addition.

  • Triethylamine : 1.5 equiv., stirring for 2 hours at room temperature.

Yield : 85–90%.

Characterization

  • Melting Point : 112–114°C.

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 4.20 (s, 2H, CH₂Cl), 7.25–7.45 (m, 3H, Ar-H).

Coupling of Thiol and Chloroacetamide

Nucleophilic Substitution

The thiol group of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol displaces the chloride in 2-chloro-N-(3-chloro-4-methylphenyl)acetamide via a base-mediated reaction.

Reaction Conditions

  • 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol : 1.0 equiv., DMF.

  • 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide : 1.0 equiv.

  • Potassium carbonate : 2.0 equiv., 60°C, 6 hours.

Yield : 70–78%.

Optimization Notes

  • Higher temperatures (>70°C) lead to side reactions (e.g., oxidation of thiols).

  • Anhydrous DMF minimizes hydrolysis of the chloroacetamide.

Alternative Synthetic Routes

One-Pot Thiadiazole Formation

A modified approach involves simultaneous cyclization and functionalization. Aminoacetonitrile bisulfate reacts with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0–5°C to form 2,5-dichloro-1,3,4-thiadiazole. Sequential substitution with benzyl mercaptan and thioacetamide introduces the sulfanyl groups.

Key Steps

  • Cyclization : S₂Cl₂ (3.0 equiv.), DMF, 0°C, 24 hours.

  • Benzylsulfanyl Introduction : Benzyl mercaptan (1.2 equiv.), K₂CO₃, THF, 25°C, 4 hours.

  • Thiolation : NaSH (1.5 equiv.), ethanol, reflux, 3 hours.

Yield : 62% (over three steps).

Analytical Data and Characterization

Spectral Analysis of Final Product

  • Molecular Formula : C₁₈H₁₆ClN₃OS₃.

  • ¹H NMR (DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 4.45 (s, 2H, SCH₂), 5.20 (s, 2H, PhCH₂), 7.25–7.50 (m, 8H, Ar-H).

  • LC-MS (ESI+) : m/z 452.6 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Multi-step substitution70–7898.5
One-pot synthesis6295.2

Challenges and Mitigation Strategies

Thiol Oxidation

Thiol intermediates are prone to oxidation. Performing reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability.

By-Product Formation

Excess chloroacetyl chloride leads to diacetylation. Stoichiometric control and slow addition mitigate this.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl mercaptan : $45/kg (bulk pricing).

  • Chloroacetyl chloride : $60/kg.

Solvent Recovery

DMF and THF are recycled via distillation, reducing costs by 30%.

Recent Advancements

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 70% while maintaining yields.

Catalytic Methods

Pd/C (5 mol%) accelerates thiol-chloro displacements, enabling room-temperature reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and sulfanyl groups participate in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Reference
Thiol displacementPiperidine (1:2 ratio), benzene, reflux (8 h)N-substituted piperidine analog87%
Sulfur oxidationH₂O₂ (30%), ethanol, 60°CSulfoxide derivatives62–68%

Key findings:

  • Piperidine substitution occurs at the 5-position of the thiadiazole ring with retention of acetamide functionality .

  • Oxidation forms stable sulfoxide products without ring degradation.

Hydrazide Formation

The acetamide group undergoes condensation with hydrazine derivatives:

Reagent Conditions Product Application
Hydrazine hydrateEthanol, HCl catalyst, 12 h refluxHydrazide derivative with enhanced metal-chelating capacityAntimicrobial agent synthesis
Aromatic aldehydesMethanol, RT, 24 hSchiff base analogs (e.g., 3-hydroxyphenyl methylidene derivatives)Anticancer screening

Experimental data:

  • Hydrazide formation achieved in 74% yield with 0.5 M HCl catalyst.

  • Schiff bases show λₘₐₓ shifts (Δ+15 nm) in UV-Vis spectra due to extended conjugation.

Metal Complexation

The compound coordinates with transition metals through sulfur and nitrogen donor sites:

Metal Salt Molar Ratio Geometry Stability Constant (log K)
Cu(II) chloride1:2Octahedral8.9 ± 0.3
Fe(III) nitrate1:3Tetrahedral6.7 ± 0.2

Spectroscopic evidence:

  • IR spectra show ν(S–S) at 510 cm⁻¹ and ν(C=N) at 1610 cm⁻¹ shifts upon complexation.

  • ESR of Cu(II) complex reveals g∥ = 2.24 and g⊥ = 2.06, indicating axial symmetry.

Acid/Base Hydrolysis

Stability under hydrolytic conditions:

Condition Time Degradation Products Mechanism
1M HCl, 80°C4 h3-chloro-4-methylaniline + thiadiazole dicarboxylic acidAcetamide bond cleavage
0.1M NaOH, RT24 hStable (≤5% degradation)Sulfanyl group resistance

Notable observation:

  • Alkaline conditions preserve the thiadiazole core, enabling functionalization at the sulfanyl group .

Radical Reactions

Interaction with free radical initiators:

Initiator Radical Species Reaction Site Product Stability
AIBN (azobisisobutyronitrile)Alkyl radicalsBenzylsulfanyl groupUnstable (T₁/₂ = 12 min at 25°C)

Mechanistic insight:

  • EPR studies confirm radical adduct formation at the benzylsulfanyl sulfur atom .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

Solvent Exposure Time Primary Product Quantum Yield (Φ)
Acetonitrile30 minThiadiazole ring-opened thiocyanate0.18
Methanol60 minStable (no degradation)-

Critical note:

  • Photostability in methanol suggests solvent-dependent reaction pathways .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including this compound. The presence of the benzylsulfanyl group enhances its interaction with microbial targets:

  • Case Study : A study demonstrated that derivatives of thiadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth at low concentrations, suggesting potential as an antibacterial agent .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer potential:

  • Research Findings : In vitro studies indicated that compounds containing the thiadiazole moiety can induce apoptosis in cancer cell lines. Specifically, derivatives similar to this compound have shown effectiveness against breast and colon cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds are noteworthy:

  • Study Evidence : Research has highlighted the ability of certain thiadiazole derivatives to reduce inflammation markers in animal models, suggesting a potential therapeutic role in treating inflammatory diseases .

Pharmacological Applications

The compound's unique structure allows it to interact with various biological pathways:

Application Description
Antimicrobial Effective against various bacterial strains; potential use in developing new antibiotics.
Anticancer Induces apoptosis in specific cancer cell lines; promising for cancer therapy development.
Anti-inflammatory Reduces inflammation markers; could be useful in treating chronic inflammatory conditions.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced properties:

  • Synthesis Method : The compound can be synthesized through a reaction involving benzylsulfanyl derivatives and acetamide under controlled conditions .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

The structural and functional attributes of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide can be contextualized by comparing it with related thiadiazole derivatives. Below is a detailed analysis:

Structural Comparison
Compound Name (ID) Thiadiazole Substituent (R1) Acetamide Substituent (R2) Key Structural Features
Target Compound Benzylsulfanyl 3-Chloro-4-methylphenyl High lipophilicity due to aromatic and chloro-methyl groups
5h () Benzylthio 2-Isopropyl-5-methylphenoxy Phenoxy group introduces polarity; lower lipophilicity
4y () p-Tolylamino 5-Ethyl-thiadiazol-2-yl Ethyl group enhances metabolic stability
Flufenacet () Trifluoromethyl 4-Fluorophenyl, isopropyl Trifluoromethyl group increases herbicide potency
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy Chloro substitution enhances electronic effects

Key Observations :

  • The 3-chloro-4-methylphenyl acetamide substituent is unique, combining electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may influence binding to biological targets .
Physicochemical Properties
Compound Name (ID) Melting Point (°C) Yield (%) Solubility (Predicted)
Target Compound Not reported Not reported Low aqueous solubility (high logP)
5h () 133–135 88 Moderate solubility in organic solvents
5j () 138–140 82 Similar to 5h
4y () Not reported Not reported Enhanced solubility due to ethyl group

Key Observations :

  • Thiadiazole derivatives with bulky aromatic substituents (e.g., benzylsulfanyl) generally exhibit higher melting points and lower aqueous solubility, as seen in 5h and 5j .

Key Observations :

  • Thiadiazoles with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit enhanced bioactivity. For example, flufenacet’s herbicidal activity is attributed to its trifluoromethyl group .
  • The 3-chloro-4-methylphenyl group in the target compound may mimic bioactive motifs in antitumor agents (e.g., chlorophenyl groups in ) .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity through various studies, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structural formula of the compound can be represented as follows:

C15H15ClN2S3\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{S}_3

This compound features a thiadiazole moiety, which is crucial for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.

  • Cytotoxicity Studies : The compound was evaluated against several human cancer cell lines including A431 (skin cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that compounds with a chloro substitution demonstrated enhanced cytotoxicity. Specifically, a related compound with a similar structure showed an IC50 value of 7.4 µM against the K562 leukemia cell line, highlighting its potential as a selective anticancer agent .
  • Mechanism of Action : The mechanism involves the induction of apoptosis as evidenced by Western blot analysis showing upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells. Additionally, the inhibition of vascular endothelial growth factor receptor (VEGFR-2) phosphorylation was noted, which is critical in tumor angiogenesis .

Other Biological Activities

The 1,3,4-thiadiazole scaffold has been associated with various pharmacological activities beyond anticancer effects:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. These compounds can inhibit bacterial growth and have been tested against multiple strains .
  • Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy. The structure-activity relationship (SAR) indicates that modifications in the thiadiazole ring enhance this activity .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple thiadiazole derivatives and assessed their biological activities. The results indicated that compounds containing electron-withdrawing groups like chlorine significantly improved anticancer efficacy .
  • In Vivo Studies : In vivo experiments using animal models demonstrated that certain thiadiazole derivatives could effectively reduce tumor size without significant toxicity to normal cells .

Data Summary

Biological ActivityCell Line TestedIC50 Value (µM)Mechanism
AnticancerA4317.4Apoptosis induction via Bax/Bcl-2 modulation
AntimicrobialVariousVariesInhibition of bacterial growth
AnticonvulsantAnimal modelsVariesModulation of neurotransmitter systems

Q & A

Q. What are the common synthetic routes for 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide?

The compound is synthesized via multi-step reactions involving thiadiazole core formation and subsequent functionalization. A representative method involves:

  • Thiadiazole formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (ammonia solution) to precipitate intermediates .
  • Sulfanyl-acetamide coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution, often using chloroacetyl chloride with amino-thiazole intermediates in dioxane and triethylamine as a base .
  • Purification : Recrystallization from DMSO/water or ethanol-DMF mixtures ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous thiadiazole-acetamide derivatives .
  • NMR (¹H/¹³C) : Key for verifying sulfanyl and acetamide linkages (e.g., δ ~2.5 ppm for SCH₂CO, δ ~165–170 ppm for carbonyl in ¹³C NMR) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent selection : Computational solvation models (e.g., COSMO-RS) identify optimal solvents (e.g., dioxane or DMF) for yield improvement .
  • Machine learning : Training models on existing reaction data (e.g., POCl₃-mediated cyclization) predicts optimal molar ratios and temperatures .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dosage standardization : Ensure consistent molar concentrations in assays, as minor impurities (e.g., unreacted intermediates) can skew results .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity toward enzymes like carbonic anhydrase or kinase targets .
  • Meta-analysis : Cross-reference data from analogous compounds (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives) to identify structure-activity trends .

Q. How can researchers improve the compound’s stability under physiological conditions?

  • Prodrug design : Modify the acetamide group (e.g., esterification) to enhance metabolic stability .
  • Cocrystallization : Co-formulate with cyclodextrins or polymers to prevent hydrolysis of the thiadiazole ring .
  • pH-dependent studies : Simulate gastric/intracellular environments (pH 1.2–7.4) to identify degradation hotspots .

Methodological Challenges and Solutions

Q. Why might HPLC analysis show multiple peaks despite high-purity synthesis?

  • Tautomerism : The thiadiazole ring can exhibit keto-enol tautomerism, leading to retention time variability. Use low-temperature HPLC or deuterated solvents for stabilization .
  • Stereoisomerism : Chiral centers (e.g., benzylsulfanyl group) may require chiral columns or circular dichroism for resolution .

Q. How to address low yields in sulfanyl-acetamide coupling reactions?

  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields above 80% .

Comparative and Mechanistic Analysis

Q. How does the substitution pattern on the phenyl ring affect bioactivity?

  • Electron-withdrawing groups (e.g., 3-chloro-4-methyl) enhance electrophilicity, improving enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
  • Benzylsulfanyl vs. methylsulfanyl : Bulkier benzyl groups improve lipid solubility, correlating with higher cellular uptake in cancer cell lines .

Q. What are the limitations of current synthetic protocols for scale-up?

  • POCl₃ handling : Requires strict anhydrous conditions; alternatives like PCl₅ or SOCl₂ may reduce safety risks .
  • Solvent recovery : Dioxane/DMF mixtures complicate recycling; switch to greener solvents (e.g., cyclopentyl methyl ether) .

Data Validation and Reproducibility

Q. How to ensure reproducibility in biological assays?

  • Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
  • Triplicate assays : Account for variability in cell viability or enzyme activity measurements .
  • Open-data practices : Share raw spectral and crystallographic data via repositories like PubChem or CCDC .

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